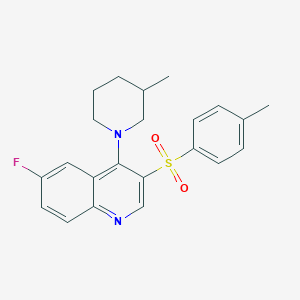

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Description

This quinoline derivative features a fluorine atom at position 6, a 4-methylbenzenesulfonyl group at position 3, and a 3-methylpiperidin-1-yl substituent at position 2. The 3-methylpiperidine moiety contributes to moderate lipophilicity, balancing membrane permeability and solubility. Such structural features are common in pharmacologically active quinolines, which are explored for antimicrobial, anticancer, and central nervous system applications .

Properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-5-8-18(9-6-15)28(26,27)21-13-24-20-10-7-17(23)12-19(20)22(21)25-11-3-4-16(2)14-25/h5-10,12-13,16H,3-4,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQCSSOWEPIINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.

Attachment of the methylbenzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Incorporation of the methylpiperidinyl group: This step typically involves nucleophilic substitution reactions where the quinoline derivative reacts with a methylpiperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, while the quinoline core may intercalate with DNA or inhibit specific proteins. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related quinoline derivatives:

Functional Group Analysis

- Sulfonyl vs. Benzoyl (Position 3): The sulfonyl group in the target compound provides stronger electron-withdrawing effects and resistance to oxidative metabolism compared to the benzoyl group in . This may translate to longer half-life in vivo.

- Piperidine/Piperazine Derivatives (Position 4): The 3-methylpiperidine in the target offers moderate lipophilicity, whereas ethylpiperazine in introduces basicity and solubility. Piperidine derivatives generally exhibit better blood-brain barrier penetration.

- Fluorine at Position 6: A common feature in all listed compounds, fluorine enhances membrane permeability and metabolic stability by reducing cytochrome P450-mediated oxidation .

Pharmacological Considerations

- Solubility: The hydrochloride salt in and ethylpiperazine in improve aqueous solubility, critical for intravenous formulations. The target compound’s sulfonyl group may require formulation optimization for oral delivery.

- Target Selectivity: Bulky substituents like adamantyl in or polyaromatic groups in may enhance selectivity for hydrophobic binding pockets in enzymes or receptors.

Biological Activity

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This compound features a fluorine atom, a sulfonyl group, and a piperidine moiety, contributing to its unique properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

- Molecular Formula : C_22H_24FN_2O_2S

- Molecular Weight : 398.50 g/mol

The presence of the fluorine atom and the sulfonyl group enhances the compound's lipophilicity and potential binding interactions with biological targets.

Research indicates that 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline may act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways. The fluorine atom is hypothesized to increase binding affinity to target proteins through enhanced hydrogen bonding or electrostatic interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound, particularly against Influenza A virus (IAV). In vitro evaluations have shown that related compounds exhibit IC50 values ranging from 0.88 to 4.92 μM, indicating significant antiviral activity compared to standard treatments like Ribavirin .

Case Study: Antiviral Efficacy

A study synthesized various substituted quinolines and evaluated their efficacy against IAV. Notably, compounds derived from the parent structure exhibited broad-spectrum antiviral activity and inhibited viral RNA transcription and replication . This suggests that 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline could potentially serve as a lead compound for further drug development targeting viral infections.

Cytotoxicity Profile

While assessing biological activity, it is crucial to evaluate cytotoxicity. Preliminary studies indicate that compounds within this class maintain acceptable levels of cytotoxicity, making them viable candidates for therapeutic development .

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, a comparison with similar compounds is essential:

| Compound Name | IC50 (μM) | Biological Activity | Structural Features |

|---|---|---|---|

| Compound A | 0.88 | Antiviral | Contains piperazine moiety |

| Compound B | 4.92 | Antiviral | Lacks sulfonyl group |

| 6-Fluoro-3-(4-Methylbenzenesulfonyl)-4-(3-Methylpiperidin-1-Yl)Quinoline | Varied | Potentially antiviral | Fluorinated and sulfonyl-substituted |

The structural features significantly influence biological activity, with the positioning of functional groups affecting reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.